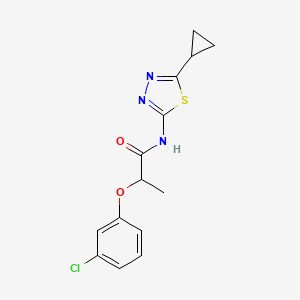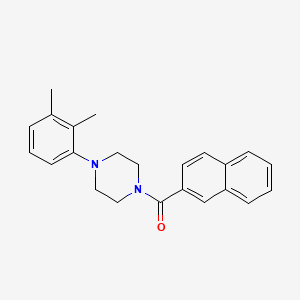![molecular formula C21H24N2O3 B4432409 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PHA-793887, is a small molecule inhibitor of cyclin dependent kinase (CDK) 2 and CDK9. It was first synthesized and characterized in 2008 by Pfizer.
Mechanism of Action
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits CDK2 and CDK9 by binding to the ATP binding site of the enzymes. This prevents the enzymes from phosphorylating their substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. CDK9 is involved in the transcription of pro-inflammatory genes, and inhibition of CDK9 by this compound leads to decreased expression of these genes.
Advantages and Limitations for Lab Experiments
One advantage of 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for CDK2 and CDK9, which reduces the likelihood of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
1. Combination therapy: 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. Further studies could investigate the potential of combination therapy with this compound and other drugs.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize cancer treatment and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Target validation: Further studies could investigate the role of CDK2 and CDK9 in cancer progression and validate them as therapeutic targets.
5. Structural modification: The synthesis of analogs of this compound with improved solubility and potency could improve its usefulness as a therapeutic agent.
Scientific Research Applications
4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. CDKs are involved in cell cycle regulation and their overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)16-3-5-17(6-4-16)20(24)22-19-9-7-18(8-10-19)21(25)23-11-13-26-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDVYXUYFJHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



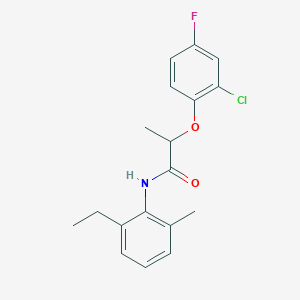

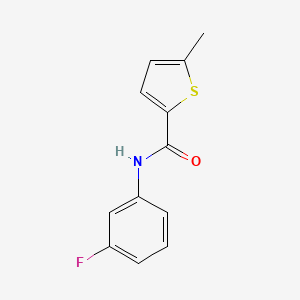
![1-[(2,6-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432362.png)
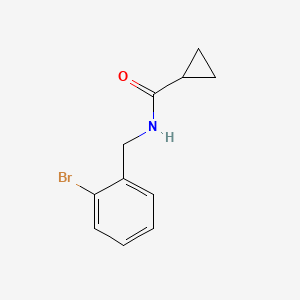

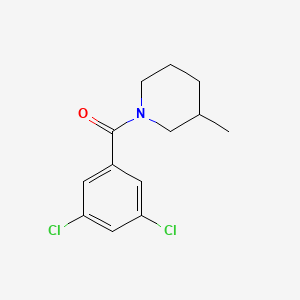
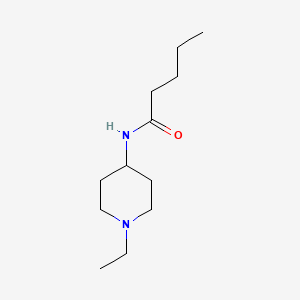
![3-ethyl-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4432390.png)
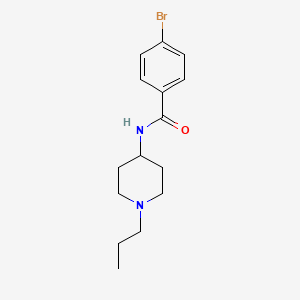
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4432402.png)

